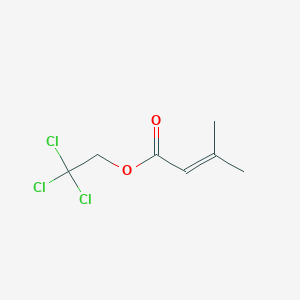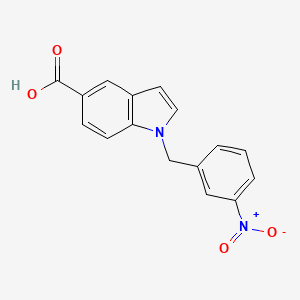
1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropane ring attached to a nitrile group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-1H-pyrazole with cyclopropanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with cyclopropanecarbonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-1H-pyrazol-1-yl)cyclopropanecarbonitrile can be compared with other pyrazole derivatives, such as:
1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarbonitrile: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Bromo-1H-pyrazol-1-yl)cyclopropanecarbonitrile:
1-(4-Methyl-1H-pyrazol-1-yl)cyclopropanecarbonitrile: The presence of a methyl group can influence the compound’s stability and reactivity.
The uniqueness of 1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
1-(4-chloropyrazol-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-10-11(4-6)7(5-9)1-2-7/h3-4H,1-2H2 |
Clé InChI |
FQDVNTWDPNSPOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)N2C=C(C=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate](/img/structure/B8583761.png)


![3-[3-(Benzyloxy)propyl]-4,5-dimethoxybenzoic acid](/img/structure/B8583782.png)







